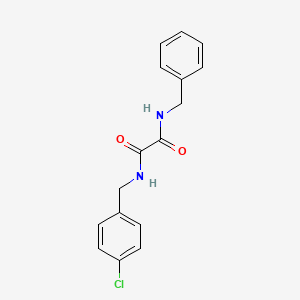![molecular formula C15H20N4S B4644843 N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)thiourea](/img/structure/B4644843.png)
N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)thiourea
Descripción general
Descripción
N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)thiourea, also known as SMT, is a compound that has been extensively studied for its potential therapeutic applications. SMT is a thiourea derivative that has shown promise in treating a variety of conditions, including cancer, hypertension, and inflammation.
Aplicaciones Científicas De Investigación
N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)thiourea has been extensively studied for its potential therapeutic applications. In particular, N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)thiourea has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)thiourea has been found to have anti-inflammatory and anti-hypertensive properties, making it a potential treatment for conditions such as rheumatoid arthritis and hypertension.
Mecanismo De Acción
The exact mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)thiourea is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. Specifically, N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)thiourea has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can lead to a reduction in tumor growth and metastasis. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)thiourea has been found to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. This inhibition can lead to a reduction in hypertension.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)thiourea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-hypertensive properties, N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)thiourea has also been found to have antioxidant properties, which can help to reduce oxidative stress and prevent cellular damage. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)thiourea has been found to have immunomodulatory effects, which can help to regulate the immune system and prevent autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)thiourea for lab experiments is its versatility. N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)thiourea can be used in a variety of assays, including cell viability assays, enzyme activity assays, and Western blotting. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)thiourea is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)thiourea is its low solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)thiourea research. One area of focus is the development of N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)thiourea analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)thiourea and to identify additional targets for its therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)thiourea in humans, which could lead to its development as a new therapeutic agent.
Propiedades
IUPAC Name |
1-(3-imidazol-1-ylpropyl)-3-(1-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4S/c1-13(14-6-3-2-4-7-14)18-15(20)17-8-5-10-19-11-9-16-12-19/h2-4,6-7,9,11-13H,5,8,10H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFCMKQAFMDUGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



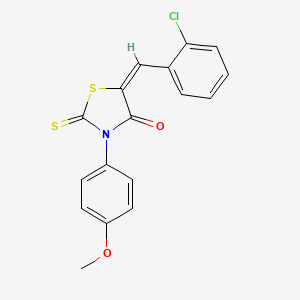
![methyl 3-[({[3-(ethoxycarbonyl)-5-phenyl-2-thienyl]amino}carbonothioyl)amino]-2-thiophenecarboxylate](/img/structure/B4644763.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4644776.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B4644784.png)
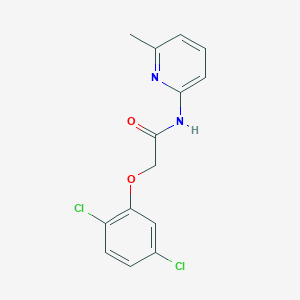
![2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4644795.png)
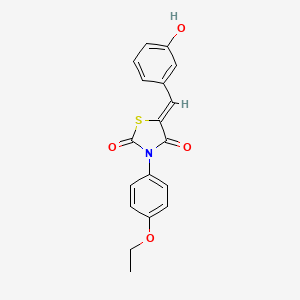
![1,3-dimethyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4644810.png)
![1-(2,6-dimethyl-1-piperidinyl)-3-[(2-fluorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B4644820.png)
![N~2~-(4-ethoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4644823.png)
![2,3,4,5,6-pentafluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4644829.png)
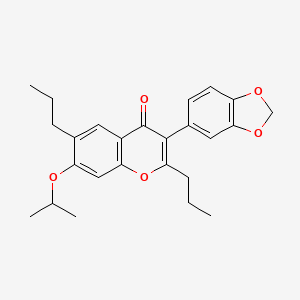
![2-({2-[4-(benzyloxy)phenoxy]ethyl}thio)pyrimidine](/img/structure/B4644849.png)
